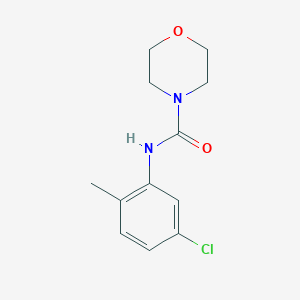

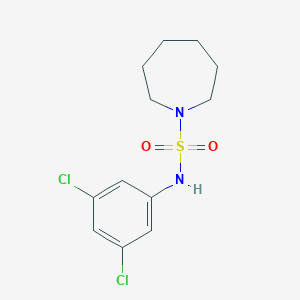

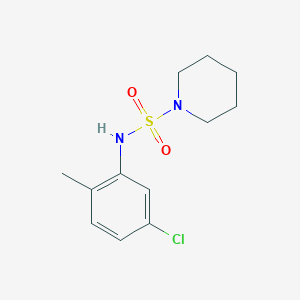

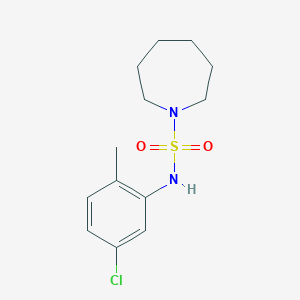

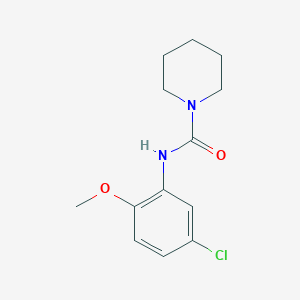

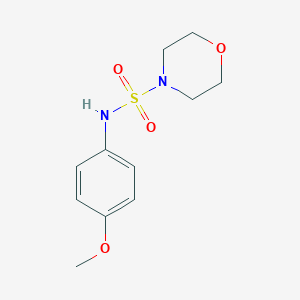

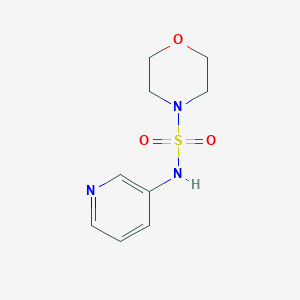

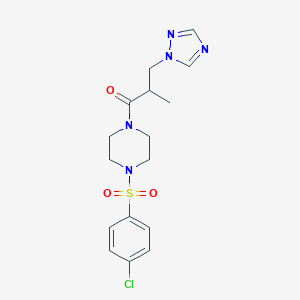

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

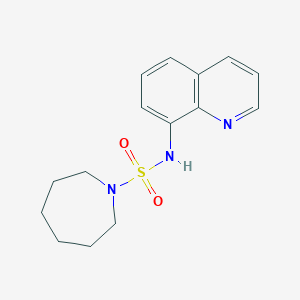

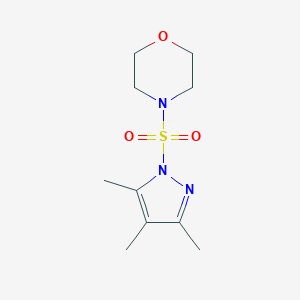

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine with a dihalide . The triazole ring could be formed through a cyclization reaction involving an azide and an alkyne . The sulfonyl group could be introduced through a sulfonation reaction . The ketone group could be introduced through an oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the triazole ring would add cyclic structure to the molecule, while the sulfonyl and ketone groups would add polarity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperazine ring could undergo reactions at the nitrogen atoms, the triazole ring could undergo reactions at the carbon or nitrogen atoms, the sulfonyl group could undergo reactions at the sulfur or oxygen atoms, and the ketone group could undergo reactions at the carbon or oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and ketone groups would likely make the compound polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

The presence of the 1,2,4-triazole moiety is significant in medicinal chemistry, particularly in anticancer drug design. Compounds with this structure have been evaluated for their cytotoxic activities against various human cancer cell lines . The ability to form hydrogen bonds with different targets can improve pharmacokinetics and pharmacological properties, making this compound a valuable scaffold for developing new anticancer agents.

Aromatase Inhibition

Molecular docking studies suggest that derivatives of 1,2,4-triazole can bind to the aromatase enzyme, which is a potential target for breast cancer therapy . The compound’s structural components allow it to interact with the enzyme’s binding pocket, potentially inhibiting its activity and affecting estrogen production, which is crucial in some breast cancer types.

Selective Toxicity Studies

Research indicates that some 1,2,4-triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is paramount in chemotherapy, where minimizing harm to healthy cells is a significant concern. The compound could be used to study the mechanisms behind selective toxicity and improve the safety profile of anticancer drugs.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-3-(1,2,4-triazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O3S/c1-13(10-21-12-18-11-19-21)16(23)20-6-8-22(9-7-20)26(24,25)15-4-2-14(17)3-5-15/h2-5,11-13H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONHWQLNBAISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.